molecular formula C6H6ClNO2 B11919080 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11919080
M. Wt: 159.57 g/mol
InChI Key: VYDZYJKQHNQGDI-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1387578-52-0) is a high-purity chemical intermediate designed for research applications. This compound features a molecular formula of C 6 H 6 ClNO 2 and a molecular weight of 159.57 g/mol . Its structure incorporates both a carboxylic acid and a chloro substituent on its pyrrole ring, making it a versatile scaffold for synthesizing more complex molecules, particularly in medicinal chemistry and drug discovery. The primary research value of this compound lies in its application as a key building block. Researchers can utilize it to develop novel compounds, such as by functionalizing the carboxylic acid group via amidation or esterification, or by exploiting the reactivity of the chlorine atom in metal-catalyzed cross-coupling reactions . For instance, its ester derivative, Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, is a related compound used in synthetic pathways . Handling, storage, and safety protocols must be strictly observed. This compound requires storage sealed in a dry environment at 2-8°C . Safety information includes the signal word "Warning" and hazard statements indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the full safety datasheet and adhere to all precautionary statements before use. This product is intended For Research Use Only and is not classified for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-chloro-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10)

InChI Key

VYDZYJKQHNQGDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of 1-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • After the addition is complete, continue refluxing for a specified period to ensure complete chlorination.
  • Remove the solvent under reduced pressure to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution due to the electron-withdrawing effects of the carboxylic acid group. Key reactions include:

Reaction Type Reagents/Conditions Product Yield/Notes
Amine SubstitutionPrimary amines (e.g., methylamine), DMF, 80°C3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid~65% yield (analog data from)
Thiol SubstitutionSodium hydrosulfide, ethanol, reflux3-Mercapto-1-methyl-1H-pyrrole-2-carboxylic acidLimited stability due to oxidation
HydrolysisNaOH (aq), 100°C3-Hydroxy-1-methyl-1H-pyrrole-2-carboxylic acidRequires inert atmosphere to prevent oxidation

Mechanistic Insight : The electron-withdrawing carboxylic acid group increases the electrophilicity of the C-3 position, facilitating nucleophilic attack. Kinetic studies on analogous pyrroles show pseudo-first-order kinetics in polar aprotic solvents .

Electrophilic Aromatic Substitution

The pyrrole ring participates in electrophilic substitutions, with regioselectivity influenced by substituents:

Position Reagent Product Regioselectivity Driver
C-4HNO₃/H₂SO₄, 0°C3-Chloro-4-nitro-1-methyl-1H-pyrrole-2-carboxylic acidElectron-deficient C-4 due to -Cl and -COOH
C-5Br₂ in CHCl₃, rt3-Chloro-5-bromo-1-methyl-1H-pyrrole-2-carboxylic acidSteric hindrance at C-4 directs Br to C-5

Key Finding : Chlorine at C-3 deactivates the ring but directs electrophiles to C-4 and C-5 through a combination of electronic and steric effects .

Decarboxylation and Derivative Formation

The carboxylic acid group undergoes decarboxylation and derivatization:

Reaction Conditions Product Application
Thermal Decarboxylation200°C, Cu powder3-Chloro-1-methyl-1H-pyrroleIntermediate for agrochemicals
EsterificationSOCl₂/ROH (e.g., MeOH), refluxMethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylateImproved solubility for further reactions
Amide FormationHATU, DIPEA, DMF, primary amines3-Chloro-N-alkyl-1-methyl-1H-pyrrole-2-carboxamidesBioactive molecule synthesis

Notable Case Study : Ester derivatives of this compound exhibit enhanced antiviral activity against HSV-1 compared to the parent acid, with EC₅₀ values improving by 3–5× .

Redox Reactions

The compound participates in oxidation and reduction pathways:

Reaction Reagents Product Outcome
Oxidation of -COOHKMnO₄, H₂O, 80°CDecarboxylation dominates over oxidationLimited synthetic utility
Reduction of -COOHLiAlH₄, THF, 0°C3-Chloro-1-methyl-1H-pyrrole-2-methanolInstability requires immediate use

Critical Note : Direct reduction of the carboxylic acid group is challenging due to competing side reactions; ester intermediates are preferred for controlled reductions.

Coordination Chemistry

The carboxylic acid and chlorine moieties enable metal coordination:

Metal Ligand Mode Complex Structure Application
Cu(II)Bidentate (O of -COOH, Cl)Square planar complexesCatalysts for C–N coupling
Fe(III)Monodentate (-COOH)Octahedral geometryMagnetic material precursors

Spectroscopic Evidence : IR studies confirm carboxylate binding at ~1,650 cm⁻¹, while Cl→M charge-transfer bands appear at 250–300 nm .

Scientific Research Applications

Organic Synthesis

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can exhibit different biological activities.

Medicinal Chemistry

This compound is pivotal in the development of pharmaceuticals targeting specific biological pathways. Research indicates its potential as:

  • Anti-inflammatory agent : It modulates cytokine production, reducing inflammation.
  • Antimicrobial agent : Effective against bacteria such as Staphylococcus aureus.
  • Antitumor agent : Preliminary studies show it can inhibit tumor growth in certain cancer cell lines.

Material Science

In material science, this compound is used to create novel materials with unique properties, enhancing the functionality of polymers and other materials.

Biological Activities

The compound exhibits a range of biological activities that are essential for its applications:

ActivityDescription
Anti-inflammatory Reduces pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases.
Antimicrobial Shows significant activity against various bacteria, with MIC values comparable to established antibiotics.
Antitumor Inhibits proliferation in specific cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, highlighting its potential for therapeutic use in bacterial infections.

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in vitro. This mechanism suggests its potential application in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 3: Antitumor Properties

Preliminary investigations into its antitumor properties revealed that this compound inhibited cell proliferation in several cancer cell lines. Further studies are warranted to explore its efficacy and mechanisms of action in oncology.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Its lipophilicity suggests good absorption characteristics.
  • Metabolism : Interaction with cytochrome P450 enzymes indicates possible metabolic pathways that may influence efficacy and toxicity.

Safety and Toxicity

While promising, safety considerations are essential:

  • The compound may cause irritation upon contact with skin or mucous membranes.
  • Comprehensive toxicity studies are necessary to establish its safety profile for clinical applications.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Properties

The following table summarizes key structural and physicochemical differences between 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid and related pyrrole derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Synthesis Highlights Safety Hazards References
This compound 1387578-52-0 C₆H₆ClNO₂ Cl (3), CH₃ (1), COOH (2) Purity ≥95%; stored at 2–8°C H302, H315, H319, H335
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid - C₆H₆ClNO₂ Cl (4), CH₃ (5), COOH (2) Requires laborious chromatographic purification Not reported
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid - C₆H₆FNO₂ F (3), CH₃ (5), COOH (2) Synthesized via DMF/POCl₃ route (25% yield) Not reported
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid - C₈H₅ClN₂O₂ Cl (5), COOH (2), fused pyridine High yield (71%); bioactive potential Not reported
1H-Pyrrole-2-carboxylic acid 63497-59-8 C₅H₅NO₂ COOH (2) Base compound; forms hydrogen-bonded dimers Not reported
3-Methyl-1H-pyrrole-2-carboxylic acid 90724-57-5 C₆H₇NO₂ CH₃ (3), COOH (2) Intermediate in pharmaceutical synthesis Not reported
4-Chloro-1H-pyrrole-3-carboxylic acid 1368361-12-9 C₅H₄ClNO₂ Cl (4), COOH (3) Distinct substitution pattern; less studied Not reported

Key Comparative Insights

Substitution Effects on Reactivity and Stability
  • Chlorine Position : The chlorine atom at position 3 in the target compound may enhance electrophilic substitution reactivity compared to derivatives like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid. This positional difference also impacts intermolecular interactions; for example, 1H-pyrrole-2-carboxylic acid forms hydrogen-bonded dimers via N–H⋯O and O–H⋯O interactions , whereas steric hindrance from the methyl group in this compound likely disrupts such packing.

Biological Activity

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, including antibacterial, antiviral, and cytotoxic activities.

This compound is a pyrrole derivative characterized by the presence of a chloro group and a carboxylic acid functional group. Its molecular formula is C₅H₈ClN₁O₂, and it exhibits properties typical of nitrogen-containing heterocycles, which are often associated with significant biological activities.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. For instance:

  • Inhibition of DNA Gyrase : Compounds related to pyrroles have shown potent inhibition against bacterial DNA gyrase, with IC50 values often in the nanomolar range. Specifically, compounds with similar structures have demonstrated IC50 values less than 10 nM against Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various pyrrole derivatives against Staphylococcus aureus and E. coli range from 1 µg/mL to 12.5 µg/mL, indicating significant antibacterial potency .
CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli<10
Similar Pyrrole DerivativeS. aureus1 - 12.5

Antiviral Activity

Research on pyrrole derivatives has also indicated potential antiviral activities:

  • Neuraminidase Inhibitors : Some pyrrole-based compounds exhibit activity against viruses by inhibiting neuraminidase, an enzyme critical for viral replication . While specific data for this compound is limited, its structural similarities to known inhibitors suggest potential efficacy.

Cytotoxic Activity

The cytotoxic effects of pyrrole derivatives have been assessed in various cancer cell lines:

  • Cell Line Studies : Compounds structurally related to this compound have shown promising results against HeLa cells and other cancer lines, indicating a potential for development as anticancer agents . The cytotoxicity of these compounds often correlates with their ability to induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives can often be linked to their structural features:

  • Chloro Substituents : The presence of halogen substituents (such as chlorine) has been associated with enhanced antibacterial activity.
  • Carboxylic Acid Group : This functional group may contribute to the solubility and bioavailability of the compound in biological systems.
  • Methyl Group : The methyl substitution at the nitrogen atom may influence the electronic properties and steric hindrance, affecting overall activity.

Case Studies

Recent studies have explored the synthesis and evaluation of various pyrrole derivatives, including this compound:

  • Study on Antitubercular Activity : A series of pyrrole derivatives were evaluated for their anti-tuberculosis activity, with some exhibiting MIC values below 0.016 μg/mL against drug-resistant strains . This highlights the potential for further exploration of 3-chloro derivatives in treating resistant bacterial infections.

Q & A

Basic: What are the common synthetic routes for 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves halogenation and ester hydrolysis. For example:

  • Halogenation: Introduce chlorine via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. Monitor completion via TLC.
  • Ester Hydrolysis: Convert methyl esters to carboxylic acids using hydrochloric acid (36.5%) under reflux (90–100°C) for 12–24 hours .
  • Optimization: Adjust reaction time, temperature, and stoichiometry. For instance, higher HCl concentrations reduce hydrolysis time but may increase side products. Post-reaction purification via solvent extraction (e.g., 10% isopropanol/dichloromethane) and recrystallization improves yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns. Key features:
    • Aromatic protons in pyrrole ring (δ 6.5–7.5 ppm).
    • Methyl group resonance (δ 2.5–3.5 ppm) .
  • X-ray Crystallography: Resolve solid-state structure using SHELX programs. Refinement parameters (e.g., RR-factor < 0.05) and hydrogen-bonding networks validate molecular geometry .
  • IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O absorption (~1700 cm1 ^{-1}) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental data (XRD) with computational models (DFT). Use software like Mercury to analyze bond lengths and angles .
  • Data Quality Checks: Ensure Tmin/TmaxT_{\text{min}}/T_{\text{max}} ratios (e.g., 0.582–1.000) and absorption corrections (SADABS) to minimize errors .
  • Alternative Refinement: Test SHELXL vs. other programs (e.g., OLEX2) to identify systematic biases in thermal parameters .

Advanced: What methodological approaches are recommended for SAR studies of derivatives?

Methodological Answer:

  • Derivatization: Use amide coupling (General Procedure F1 ) to synthesize analogs. For example, react with amines in DMF using HATU as a coupling agent.
  • Biological Assays: Test in vitro activity (e.g., enzyme inhibition) with IC50_{50} determination. Vary substituents at positions 1 and 3 to assess steric/electronic effects .
  • Computational Modeling: Perform docking studies (AutoDock Vina) using crystal structures to predict binding affinities .

Basic: How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

  • Liquid-Liquid Extraction: Use ethyl acetate/water partitioning to remove hydrophilic impurities.
  • Column Chromatography: Employ silica gel with a gradient of hexane/ethyl acetate (70:30 to 50:50). Monitor fractions via HPLC .
  • Recrystallization: Dissolve in hot ethanol and cool slowly to isolate high-purity crystals. Yield optimization requires solvent screening .

Advanced: How can stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at pH 1–13 (37°C) for 24–72 hours. Analyze degradation via LC-MS (e.g., Agilent 1260 Infinity II) .
  • Kinetic Analysis: Plot degradation rate constants (kk) vs. pH to identify instability thresholds. Use Arrhenius equation for temperature-dependent studies .
  • Protective Formulations: Test lyophilization or salt formation (e.g., sodium salt) to enhance shelf life .

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